molecular formula C79H110F3N21O21S B10820523 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B10820523
M. Wt: 1778.9 g/mol
InChI Key: FEOXCJFWEWYJIH-VLZMNQITSA-N
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Description

The compound "(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid" is a highly complex peptide derivative. Its structure features:

  • Multiple amino acid residues (e.g., acetamido, hydroxypropanoyl, indol-3-yl, imidazol-5-yl, and phenyl groups).
  • Modifications such as methylsulfanyl and carbamimidamido moieties.
  • A trifluoroacetic acid (TFA) counterion, commonly used in peptide purification to enhance solubility and stability .

Properties

Molecular Formula

C79H110F3N21O21S

Molecular Weight

1778.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C77H109N21O19S.C2HF3O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;3-2(4,5)1(6)7/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);(H,6,7)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1

InChI Key

FEOXCJFWEWYJIH-VLZMNQITSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-MSH TFA is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the protection of amino groups during synthesis. The peptide chain is elongated by coupling each amino acid using activating agents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods

In industrial settings, the production of alpha-MSH TFA follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Alpha-MSH TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

The compound is a complex peptide with significant potential in various scientific and medicinal fields. Its intricate structure suggests multiple applications, particularly in pharmacology and biochemistry. This article explores its applications, supported by recent research findings.

Scientific Research Applications

1. Pharmacological Applications
The compound exhibits properties that may be beneficial in drug development, particularly as a therapeutic agent. Its structure allows for interactions with biological targets, potentially influencing pathways involved in pain modulation and inflammation. For instance, derivatives of this compound have been studied for their analgesic effects, akin to those of endogenous opioid peptides .

2. Anticonvulsant Activity
Research has indicated that similar compounds can demonstrate anticonvulsant activities. The potential for this compound to modulate neurotransmitter release or receptor activity suggests it could be explored for treating epilepsy or other neurological disorders .

3. Cancer Research
The compound's ability to interact with specific receptors may also position it as a candidate for cancer therapy. Peptides that mimic natural ligands can influence tumor growth and metastasis by modulating signaling pathways involved in cell proliferation and survival .

Case Studies

Case Study 1: Analgesic Properties
A study on synthetic peptides similar to the compound revealed their efficacy in reducing pain through opioid receptor activation. The research demonstrated that these peptides could serve as a basis for developing new analgesics with fewer side effects compared to traditional opioids .

Case Study 2: Anticonvulsant Effects
In a preclinical trial involving rats, a derivative of the compound was tested for its anticonvulsant properties. Results indicated significant reductions in seizure frequency, suggesting that further exploration into its mechanism could lead to new treatments for epilepsy .

Case Study 3: Cancer Therapeutics
Another investigation focused on the compound's structural analogs and their effects on cancer cell lines. The findings suggested that these peptides could inhibit tumor growth by inducing apoptosis in malignant cells, highlighting their potential as anti-cancer agents .

Mechanism of Action

Alpha-MSH TFA exerts its effects by binding to melanocortin receptors, particularly melanocortin 1 receptor (MC1R), melanocortin 3 receptor (MC3R), melanocortin 4 receptor (MC4R), and melanocortin 5 receptor (MC5R). Upon binding to these receptors, alpha-MSH TFA activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This activation leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein), which in turn promotes the expression of genes involved in melanogenesis, DNA damage repair, and anti-inflammatory responses .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional features of the target compound with analogues from the evidence:

Compound Key Functional Groups Molecular Weight (Da) Reported Bioactivity Reference
Target Compound Acetamido, indol-3-yl, imidazol-5-yl, methylsulfanyl, TFA salt ~1500–1600 (estimated) Hypothesized enzyme inhibition or receptor modulation (inferred from structural motifs)
(2S)-2-[[(2S)-2-[[... () 4-hydroxyphenyl, methylsulfanyl, phenylpropanoyl ~650–700 Not specified; structural similarity suggests peptide-based interactions
OP-828/OP-829 () Morpholinyl, azido/ethynyl, oxiranecarbonyl ~800–900 Probable protease inhibitors or click chemistry intermediates
(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids () Sulfanylpropanoyl, hexahydropyrimidine ~300–400 Antihypertensive activity demonstrated in preclinical models

Key Observations :

  • The target compound’s size and complexity exceed most analogues, suggesting specialized binding or stability mechanisms.
  • The presence of TFA salt distinguishes it from neutral or non-salt forms of similar peptides, improving solubility .
  • Indol-3-yl and imidazol-5-yl groups may confer unique interactions with aromatic or metal-binding biological targets, unlike simpler phenyl or morpholinyl groups in analogues .

Bioactivity and Mechanisms

While direct studies on the target compound are absent in the evidence, comparisons can be drawn:

  • Ferroptosis Induction: highlights ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC). The target compound’s sulfanyl and indole groups resemble FINs like erastin, which disrupt redox balance .
  • Antimicrobial Potential: Marine-derived peptides () with indole or imidazole motifs exhibit antimicrobial activity. The target compound’s carbamimidamido group (a guanidine derivative) may enhance this property .
  • Enzyme Inhibition: Analogues with morpholinyl or oxiranecarbonyl groups () inhibit proteases. The target’s acetamido and hydroxypropanoyl residues could similarly block active sites .

Biological Activity

The compound under consideration, (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid , has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is a complex peptide with multiple amino acid residues and functional groups that contribute to its biological activity. Its structure includes:

  • Amino Acids : The presence of various amino acids suggests potential interactions with biological receptors.
  • Functional Groups : The acetamido, hydroxy, and sulfonyl groups may enhance solubility and bioactivity.

The compound's biological activity can be attributed to several mechanisms:

  • Antiviral Activity : Similar compounds have shown antiviral properties by inhibiting viral replication through interference with viral proteins. For instance, peptides mimicking HIV proteins have been effective in preventing fusion between the virus and host cells .
  • Anticonvulsant Effects : Research indicates that derivatives of acetamido compounds exhibit anticonvulsant activity by modulating sodium channels, which are crucial for neuronal excitability .
  • Anti-inflammatory Properties : Compounds targeting the NLRP3 inflammasome have demonstrated potential in reducing neuroinflammation, which is relevant in conditions like Parkinson’s disease .

Pharmacological Studies

Numerous studies have evaluated the pharmacological effects of related compounds:

Study FocusFindingsReference
Anticonvulsant ActivitySelect acetamido derivatives showed superior efficacy compared to phenobarbital in animal models.
Antiviral MechanismsPeptides similar to the compound inhibited HIV fusion effectively.
Neuroinflammation ReductionTargeting NLRP3 inflammasome reduced dopaminergic neuron loss in models of neurodegeneration.

Case Study 1: Anticonvulsant Efficacy

In a study involving various acetamido derivatives, researchers found that specific substitutions on the amino acid backbone significantly enhanced anticonvulsant activity. The most potent compound exhibited an ED50 value lower than traditional antiepileptic drugs, indicating its potential as a new therapeutic agent for epilepsy .

Case Study 2: Viral Inhibition

A series of experiments demonstrated that a peptide based on the structural framework of the compound effectively inhibited HIV replication in vitro. The mechanism was linked to blocking the viral entry into host cells, showcasing its potential as an antiviral agent .

Q & A

Q. What synthetic strategies are recommended for constructing this complex peptide?

A multi-step solid-phase peptide synthesis (SPPS) approach using Fmoc/t-Bu chemistry is ideal. Key steps include:

  • Sequential coupling of amino acids with orthogonal protecting groups (e.g., tert-butyl for hydroxyls, Trityl for imidazole).
  • Activation with HATU/DIPEA for efficient amide bond formation.
  • Cleavage and deprotection using TFA to yield the trifluoroacetate salt.
  • Purification via reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Validation requires LC-MS and chiral HPLC to confirm purity and stereochemistry .

Q. Which analytical techniques are critical for verifying stereochemical integrity?

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Circular dichroism (CD) to assess secondary structure in aqueous buffers.
  • 2D NMR (COSY, NOESY) for spatial arrangement and hydrogen bonding patterns.
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers .

Q. How can purification challenges due to hydrophobicity and charged groups be addressed?

  • Use ion-pairing agents (e.g., TFA) during reverse-phase HPLC to improve resolution.
  • Optimize gradient elution with high-carbon-load C18 columns (e.g., 300 Å pore size).
  • Post-purification lyophilization to remove residual solvents and stabilize the TFA salt form .

Advanced Research Questions

Q. How can computational modeling predict conformational stability in biological systems?

  • Perform molecular dynamics (MD) simulations (AMBER/GROMACS) with explicit solvent models to study folding in aqueous environments.
  • Use free energy perturbation (FEP) to evaluate stability under varying pH and temperature.
  • Validate predictions with experimental CD spectra and NMR relaxation data .

Q. What experimental design approaches resolve contradictions in bioactivity data across assays?

  • Apply Design of Experiments (DoE) to systematically vary parameters (e.g., buffer pH, ionic strength).
  • Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based assays for functional activity).
  • Analyze discrepancies via multivariate regression to identify confounding variables (e.g., solvent effects on aggregation) .

Q. How can high-throughput methods accelerate SAR studies for derivatives?

  • Implement automated parallel synthesis platforms (e.g., Chemspeed®) to generate analogs with modified side chains.
  • Screen libraries using high-throughput LC-MS for purity and SPR biosensors for binding kinetics.
  • Train machine learning models on bioactivity data to prioritize structural modifications .

Q. What strategies mitigate hydrolysis of labile groups (e.g., carbamimidamido) during synthesis?

  • Use low-temperature coupling (0–4°C) and inert atmospheres to minimize side reactions.
  • Protect reactive groups with acid-labile tert-butyloxycarbonyl (Boc) during SPPS.
  • Monitor reaction progress in real-time with inline FTIR spectroscopy .

Methodological Considerations

  • Stereochemical Control : Employ asymmetric catalysis (e.g., Evans oxazolidinones) for chiral centers .
  • Ligand Design : Integrate machine learning with high-throughput screening to optimize interactions with biological targets (e.g., enzymes, receptors) .
  • Data Validation : Cross-reference HRMS isotopic patterns with theoretical simulations to confirm molecular composition .

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